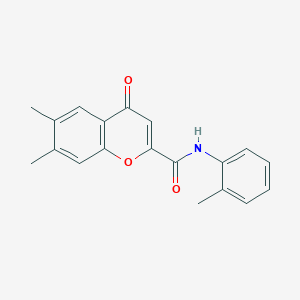![molecular formula C14H13ClFN5 B11400625 6-chloro-N-[(2-fluorophenyl)methyl]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B11400625.png)
6-chloro-N-[(2-fluorophenyl)methyl]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound belongs to the class of pyrazolo-triazolo-pyrimidines, which have garnered attention due to their potential as therapeutic agents. Specifically, it features the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds . These scaffolds are known for their diverse biological activities.
Preparation Methods
Synthetic Routes:: Several synthetic routes exist for the preparation of this compound. One notable method involves the formation of the pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine cores, followed by functionalization of the chloro and fluorophenyl substituents. These reactions typically involve cyclization, substitution, and condensation steps.
Reaction Conditions::- Cyclization: The cyclization step can be achieved using appropriate reagents and conditions, such as heating or refluxing the precursor compounds.
- Substitution: Chlorination and fluorination reactions are carried out using suitable halogenating agents.
- Condensation: The condensation of the chloro and fluorophenyl moieties with the pyrazolo-triazolo-pyrimidine core is typically performed under basic or acidic conditions.
Industrial Production:: While specific industrial production methods are proprietary, the compound can be synthesized on a larger scale using optimized processes.
Chemical Reactions Analysis
Types of Reactions:: The compound may undergo various reactions, including:
- Oxidation
- Reduction
- Substitution
- Chlorination: N-chlorosuccinimide (NCS) or thionyl chloride (SOCl₂)
- Fluorination: Fluorinating agents like Selectfluor or DAST
- Cyclization: Acidic or basic conditions
- Condensation: Appropriate coupling agents (e.g., EDC, DCC)
Major Products:: The major products depend on the specific reaction conditions and substituents. The chloro and fluorophenyl groups play a crucial role in determining the final product.
Scientific Research Applications
This compound has been explored in various scientific fields:
Chemistry: As a scaffold for designing novel kinase inhibitors.
Biology: Potential as an anticancer agent due to its cytotoxic activity against cancer cell lines.
Medicine: Investigated for its inhibitory effects on CDK2/cyclin A2.
Industry: May find applications in drug development.
Mechanism of Action
The compound likely exerts its effects by interacting with specific molecular targets or pathways. Further studies are needed to elucidate its precise mechanism.
Comparison with Similar Compounds
While I don’t have specific information on similar compounds, researchers often compare this compound with related pyrazolo-triazolo-pyrimidines to highlight its uniqueness.
Properties
Molecular Formula |
C14H13ClFN5 |
|---|---|
Molecular Weight |
305.74 g/mol |
IUPAC Name |
6-chloro-N-[(2-fluorophenyl)methyl]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine |
InChI |
InChI=1S/C14H13ClFN5/c1-8-12(15)9(2)21-14(18-8)19-13(20-21)17-7-10-5-3-4-6-11(10)16/h3-6H,7H2,1-2H3,(H,17,20) |
InChI Key |
RLRAQJIUYVXPTE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC2=NC(=NN12)NCC3=CC=CC=C3F)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-chloro-4-methoxy-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]benzamide](/img/structure/B11400549.png)

![4-(4-butoxy-3-methoxyphenyl)-3-(2-hydroxyphenyl)-5-(tetrahydrofuran-2-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11400559.png)
![3-(2-hydroxy-5-methylphenyl)-5-(3-hydroxypropyl)-4-[4-(isopentyloxy)-3-methoxyphenyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11400579.png)
![6-ethyl-N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11400580.png)
![3-bromo-N-[(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)methyl]-N-phenylbenzamide](/img/structure/B11400593.png)
![tert-butyl N-[1-(phenylcarbamoyl)piperidin-4-yl]carbamate](/img/structure/B11400601.png)


![ethyl 3-{3-[2-(4-fluorophenyl)ethyl]-6,10-dimethyl-8-oxo-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-7-yl}propanoate](/img/structure/B11400613.png)

![N-{5-[1-(3-chlorobenzyl)-1H-benzimidazol-2-yl]pentyl}acetamide](/img/structure/B11400634.png)
![6-ethyl-4-oxo-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]-4H-chromene-2-carboxamide](/img/structure/B11400636.png)
![1-(3,4-Dimethoxyphenyl)-2-(2-hydroxyethyl)-6,8-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11400649.png)
